Cas no 1504952-98-0 (2-bromo-5-(difluoromethoxy)benzaldehyde)

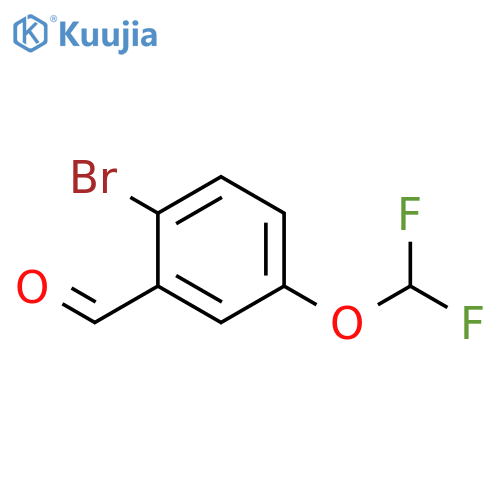

1504952-98-0 structure

商品名:2-bromo-5-(difluoromethoxy)benzaldehyde

CAS番号:1504952-98-0

MF:C8H5BrF2O2

メガワット:251.024908781052

MDL:MFCD24131095

CID:4602790

PubChem ID:81588352

2-bromo-5-(difluoromethoxy)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Bromo-5-(Difluoromethoxy)Benzaldehyde

- 2-Bromo-5-(Difluoromethoxy)Benzaldehyde(WXC01775)

- 1504952-98-0

- AKOS020167365

- MFCD24131095

- CS-0047444

- AS-64255

- W11327

- EN300-258046

- Z1463564155

- 2-bromo-5-(difluoromethoxy)benzaldehyde

-

- MDL: MFCD24131095

- インチ: 1S/C8H5BrF2O2/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-4,8H

- InChIKey: IMZHQMVABIOGMU-UHFFFAOYSA-N

- ほほえんだ: C(=O)C1=CC(OC(F)F)=CC=C1Br

計算された属性

- せいみつぶんしりょう: 249.94410g/mol

- どういたいしつりょう: 249.94410g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3

2-bromo-5-(difluoromethoxy)benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A433753-250mg |

2-Bromo-5-(difluoromethoxy)benzaldehyde |

1504952-98-0 | 97% | 250mg |

$35.0 | 2025-02-21 | |

| abcr | AB487619-5 g |

2-Bromo-5-(difluoromethoxy)benzaldehyde; . |

1504952-98-0 | 5g |

€893.90 | 2023-04-20 | ||

| abcr | AB487619-250 mg |

2-Bromo-5-(difluoromethoxy)benzaldehyde; . |

1504952-98-0 | 250MG |

€151.90 | 2023-04-20 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XE423-50mg |

2-bromo-5-(difluoromethoxy)benzaldehyde |

1504952-98-0 | 97+% | 50mg |

471.0CNY | 2021-07-15 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD336737-100mg |

2-Bromo-5-(difluoromethoxy)benzaldehyde |

1504952-98-0 | 97% | 100mg |

¥876.0 | 2022-03-01 | |

| Ambeed | A433753-100mg |

2-Bromo-5-(difluoromethoxy)benzaldehyde |

1504952-98-0 | 97% | 100mg |

$23.0 | 2025-02-21 | |

| Enamine | EN300-258046-1.0g |

2-bromo-5-(difluoromethoxy)benzaldehyde |

1504952-98-0 | 95% | 1.0g |

$105.0 | 2024-06-18 | |

| Enamine | EN300-258046-0.5g |

2-bromo-5-(difluoromethoxy)benzaldehyde |

1504952-98-0 | 95% | 0.5g |

$82.0 | 2024-06-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118084-5g |

2-Bromo-5-(difluoromethoxy)benzaldehyde |

1504952-98-0 | 97% | 5g |

¥5614 | 2023-04-15 | |

| abcr | AB487619-250mg |

2-Bromo-5-(difluoromethoxy)benzaldehyde; . |

1504952-98-0 | 250mg |

€116.20 | 2025-02-21 |

2-bromo-5-(difluoromethoxy)benzaldehyde 関連文献

-

Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

1504952-98-0 (2-bromo-5-(difluoromethoxy)benzaldehyde) 関連製品

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1504952-98-0)2-bromo-5-(difluoromethoxy)benzaldehyde

清らかである:99%

はかる:5g

価格 ($):301.0